2-chloro-N-(3-ethoxyphenyl)acetamide
CAS No.: 17641-12-2
Cat. No.: VC0534346
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17641-12-2 |
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Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.66 g/mol |
IUPAC Name | 2-chloro-N-(3-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Standard InChI Key | JPMLSDRBYFMXLI-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC(=C1)NC(=O)CCl |
Canonical SMILES | CCOC1=CC=CC(=C1)NC(=O)CCl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound consists of a chloroacetamide group (–NH–CO–CH₂Cl) attached to a 3-ethoxyphenyl ring. The ethoxy substituent (–OCH₂CH₃) at the meta position introduces steric and electronic effects that influence reactivity. Key structural features include:
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Chlorine atom: Enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions.
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Amide group: Provides hydrogen-bonding capacity and planar geometry.
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Ethoxy group: Increases lipophilicity compared to hydroxyl or methoxy analogs, potentially altering bioavailability .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular formula | C₁₀H₁₂ClNO₂ |
Molecular weight (g/mol) | 213.66 |
LogP (octanol-water) | ~2.1 (estimated) |
Hydrogen bond donors | 1 (amide NH) |
Hydrogen bond acceptors | 3 (amide O, ethoxy O, Cl) |
Rotatable bonds | 4 |
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-chloro-N-(3-ethoxyphenyl)acetamide typically involves amide bond formation between 3-ethoxyaniline and chloroacetyl chloride. A standard protocol derived from analogous compounds is outlined below:
Procedure:
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Dissolve 3-ethoxyaniline (1.0 equiv) in anhydrous acetonitrile under nitrogen.
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Add triethylamine (1.2 equiv) as a base to scavenge HCl.
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Slowly introduce chloroacetyl chloride (1.1 equiv) at 0°C.
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Stir at room temperature for 12–24 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield: ~65–75% (estimated based on similar reactions).
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent | Acetonitrile | Higher polarity improves reactivity |
Temperature | 0°C → RT | Minimizes side reactions |
Base | Triethylamine | Efficient HCl scavenging |
Reaction time | 18 hours | Balances conversion/purity |
Spectroscopic Characterization
Hypothetical spectral data, extrapolated from structural analogs :
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¹H NMR (400 MHz, CDCl₃):
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δ 8.20 (s, 1H, NH)
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δ 7.25–6.70 (m, 4H, aromatic)
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δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
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δ 3.95 (s, 2H, CH₂Cl)
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δ 1.45 (t, J = 7.0 Hz, 3H, CH₃)
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IR (KBr):
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3280 cm⁻¹ (N–H stretch)
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1665 cm⁻¹ (C=O stretch)
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1245 cm⁻¹ (C–O–C ether)
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MS (ESI+): m/z 214.1 [M+H]⁺ (calculated: 213.66).
Reactivity and Functionalization
Nucleophilic Substitution
The α-chloro group undergoes substitution with nucleophiles (e.g., amines, thiols), enabling derivative synthesis:
Kinetics: Reactions proceed via an SN₂ mechanism, with rate dependence on nucleophile strength and solvent polarity.
Hydrolysis Pathways
Under acidic or basic conditions, hydrolysis yields:
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Acidic (HCl, reflux): 3-ethoxyaniline + chloroacetic acid.
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Basic (NaOH, 80°C): Sodium chloroacetate + 3-ethoxyaniline.
Hypothesized Biological Activity
While no direct studies exist, structurally related chloroacetamides exhibit:
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Anticonvulsant effects: Modulation of GABAergic signaling.
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Antimicrobial activity: Disruption of microbial cell membranes .
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Enzyme inhibition: Binding to ATP-binding pockets in kinases.
Table 3: Predicted Pharmacokinetic Properties
Property | Value | Method of Estimation |
---|---|---|
Water solubility | 1.2 mg/L | SwissADME |
Plasma protein binding | ~85% | Analogy to acetamides |
Half-life | 4–6 hours | Hepatic metabolism models |
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